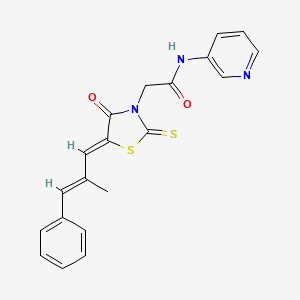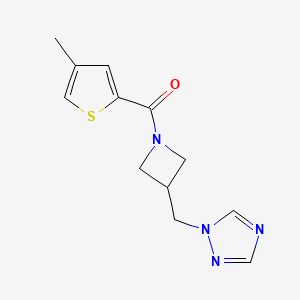![molecular formula C17H16N4O3 B2695826 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-50-0](/img/structure/B2695826.png)
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions and oxidation processes. For instance, the synthesis of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid involves condensation with thioamide in the presence of a condensing agent such as EDC or DCC to form the corresponding thioamide derivative. This is followed by a reaction with formaldehyde in the presence of a base such as NaOH or KOH to form the corresponding thiazolidine intermediate. The thiazolidine intermediate is then oxidized with an oxidizing agent such as NaIO4 or KMnO4 to form the target compound.Molecular Structure Analysis
The molecular structure of MOQ is characterized by the presence of a 1,2-oxazole ring, a pyrrolidine ring, and a quinoxaline moiety. The 1,2-oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The pyrrolidine ring is a five-membered ring containing one nitrogen atom . The quinoxaline moiety is a bicyclic compound containing two nitrogen atoms.Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Development
The development of novel methods for the diversification and functionalization of heterocyclic compounds such as quinoxalines highlights significant research interest due to their importance in pharmaceutical research and organic synthesis. Techniques for the selective halogenation of C1–H bonds in pyrrolo[1,2-a]quinoxalines have been explored to allow for the introduction of various functional groups, showcasing the adaptability of these compounds in synthesis (Le et al., 2021). Furthermore, the synthesis of innovative heterocyclic systems, including [1,4]-quinoxaline derivatives, demonstrates the potential for creating skeletally diverse compounds with medicinal interest (Lee et al., 2015).
Catalysis and Ligand Development
Research into the synthesis and application of oxazoline ligands for homogeneous catalysis has yielded insights into their electronic and sterical properties, as well as their potential in C-H activation and hydrogenation processes. This area of study opens up possibilities for the design of more efficient catalysts in organic synthesis, highlighting the versatility of quinoxaline derivatives in catalytic applications (Wiebalck, 2015).
Anticancer Drug Development
Quinoline and its derivatives, including quinoxalines, have been identified as promising scaffolds in cancer drug discovery. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives with potent anticancer activity. The exploration of quinoline-based compounds in inhibiting various biological targets such as tyrosine kinases, proteasomes, and DNA repair mechanisms underlines the significance of these heterocycles in the development of novel anticancer agents (Solomon & Lee, 2011).
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-13(8-19-24-11)17(22)21-7-6-12(10-21)23-16-9-18-14-4-2-3-5-15(14)20-16/h2-5,8-9,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQUQQPKMWXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)
![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)


![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)

![N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide](/img/structure/B2695756.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2695759.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid](/img/structure/B2695760.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695763.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)